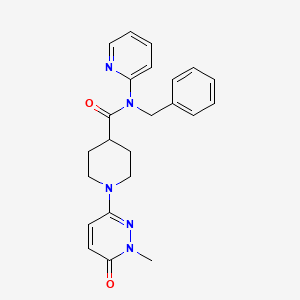

N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Description

N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a benzyl group, a pyridin-2-yl moiety, and a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl fragment.

Properties

IUPAC Name |

N-benzyl-1-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-26-22(29)11-10-21(25-26)27-15-12-19(13-16-27)23(30)28(20-9-5-6-14-24-20)17-18-7-3-2-4-8-18/h2-11,14,19H,12-13,15-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUZPQYMRNMXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridazinone and pyridine moieties. The final step often involves the benzylation of the nitrogen atom on the piperidine ring.

-

Step 1: Synthesis of Piperidine Ring

- Starting materials: 4-piperidone and appropriate reagents.

- Reaction conditions: Catalytic hydrogenation or reductive amination.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

Reduction: Reduction reactions can target the pyridazinone moiety, converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.

Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to N-benzyl derivatives exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. These effects are primarily attributed to their ability to modulate neurotransmitter systems and inflammatory pathways.

Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. Its structure suggests that it may interact with cellular pathways involved in tumor growth and metastasis. Investigations into its cytotoxic effects on various cancer cell lines are ongoing.

Neuropharmacology

Given its structural features, this compound is being studied for neuroprotective effects. Preliminary findings suggest that it may have a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of similar compounds in animal models. Results showed a significant reduction in inflammatory markers when treated with derivatives of pyridazine-based compounds, indicating a promising therapeutic avenue for inflammatory diseases.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on various cancer cell lines demonstrated that compounds related to N-benzyl derivatives induced apoptosis through caspase activation pathways. These findings highlight the importance of further research into their application as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives with diverse substitutions.

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

Key Observations:

Pyridazine vs. Pyridinone/Pyridine Moieties: The target compound’s 1-methyl-6-oxo-pyridazine fragment may confer unique hydrogen-bonding or electron-deficient properties compared to analogs with dihydropyridinone (e.g., ) or pyridine (e.g., ). Pyridazine’s electron-withdrawing nature could influence binding to targets like kinases or proteases, though direct evidence is lacking in the provided sources.

Aromatic Substitutions :

- The dual aromatic substituents (benzyl and pyridin-2-yl) on the target compound may enhance π-π stacking interactions in hydrophobic pockets, contrasting with analogs bearing single bulky groups (e.g., naphthalene in ).

Pharmacological and Biochemical Insights

While explicit data on the target compound’s activity are unavailable in the provided evidence, comparisons with analogs suggest plausible therapeutic directions:

SARS-CoV-2 Inhibition :

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () were studied as SARS-CoV-2 inhibitors, implying that the target compound’s piperidine-carboxamide scaffold may interact with viral proteases or host receptors.- Enzyme Modulation: The pyridazinone group in the target compound is structurally similar to inhibitors of phosphodiesterases (PDEs) or cyclooxygenases (COXs), though specific affinity data are absent.

Biological Activity

N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and multiple heterocyclic components, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The compound can be described by its IUPAC name, molecular formula , and a molecular weight of 403.5 g/mol. Its structural features include:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyridazine moiety : Contributes to its biological activity through potential interactions with various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that it may act as an inhibitor or modulator of certain signaling pathways, although detailed mechanisms remain to be fully elucidated. The compound's interaction with molecular targets can lead to alterations in enzymatic activity or receptor signaling, which may have therapeutic implications.

Antiviral Activity

Research indicates that derivatives of similar compounds have shown promising antiviral activity. For instance, non-nucleoside inhibitors targeting the RNA-dependent RNA polymerase enzyme NS5B have been explored, revealing IC50 values in the low micromolar range for related structures . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral targets.

Anticancer Activity

In vitro studies on related compounds have demonstrated significant anticancer properties. For example, certain derivatives exhibited IC50 values ranging from 4.36 μM to higher levels against various cancer cell lines . The exact anticancer efficacy of N-benzyl derivatives requires further investigation but preliminary data suggests a potential for similar activity.

Case Study 1: Inhibition of Enzymatic Activity

A study evaluating the inhibitory effects of similar compounds on CYP450 enzymes highlighted concerns regarding drug-drug interactions due to reversible inhibition . This raises questions about the safety profile of N-benzyl derivatives in therapeutic contexts.

Case Study 2: Structure-Activity Relationship (SAR)

A comparative analysis of structure-activity relationships among pyridazine derivatives revealed that substituents on the piperidine ring significantly influenced biological activity. Compounds with electron-withdrawing groups demonstrated enhanced potency against specific targets .

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 4 | NS5B | <50 | Potent inhibitor in enzymatic assays |

| Compound 11d | Mycobacterium bovis BCG | 31.25 | Most potent in tested series |

| N-benzyl derivative | CYP3A4 | 0.34 | Significant reversible inhibition |

Q & A

Q. What are the optimal synthetic routes for this compound, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridazine derivatives with piperidine precursors. For example, anhydride-mediated acylation under reflux (e.g., propionic anhydride at 12 hours reflux) is a critical step, followed by extraction with chloroform and purification via recrystallization or column chromatography . Key intermediates should be characterized by H/C NMR and GC/MS to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperidine and pyridazine ring systems, while Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. For example, H NMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.78 (COCH) are diagnostic for structural assignments . High-resolution MS or GC/MS (e.g., observed m/z 380 for a related compound) ensures purity .

Q. What solvents and reaction conditions are optimal for achieving high yields?

- Methodological Answer : Polar aprotic solvents like dichloromethane or ethanol are preferred for condensation steps. Temperature control (e.g., 80–100°C for reflux) and argon inert atmospheres minimize side reactions. Catalysts such as DMDAAC (dimethyldiallylammonium chloride) may enhance reaction efficiency in heterocyclic ring formation .

Advanced Research Questions

Q. How can researchers address contradictory data in the regioselectivity of pyridazine ring formation?

- Methodological Answer : Regioselectivity challenges can arise during pyridazine synthesis. Computational modeling (e.g., density functional theory (DFT) to predict transition states) and kinetic studies (varying temperature/pH) help identify dominant pathways. For example, highlights hydrazine-dicarbonyl reactions as a regioselective step, requiring pH optimization to favor the 1,6-dihydropyridazin-3-yl isomer .

Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition studies) and phenotypic screening (e.g., cytotoxicity in cancer cell lines) are foundational. Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to receptors like kinases or GPCRs. Follow-up validation with site-directed mutagenesis or CRISPR knockouts resolves false positives .

Q. How can computational modeling aid in predicting the compound's interactions with biological targets?

- Methodological Answer : Integrated computational workflows, such as molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations, predict binding modes and thermodynamics. For example, demonstrates how maleimide derivatives’ fluorescence properties were optimized using DFT-guided design, a strategy applicable to this compound’s π-π interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to assess bioactivity?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC values. Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility. Data normalization (e.g., % inhibition vs. vehicle) minimizes plate-to-plate variability .

Q. What are common by-products formed during synthesis, and how are they identified?

- Methodological Answer : Alkylation by-products (e.g., over-aminated intermediates) are common. LC-MS/MS with reverse-phase columns (C18) and tandem mass spectrometry differentiate by-products. For example, identifies a by-product at m/z 231 (fragmented piperidine ring) using GC/MS .

Contradictory Data Resolution

Q. How can discrepancies in biological activity across studies be resolved?

- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound purity (>95% by HPLC). Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). emphasizes biological replicate consistency to mitigate variability .

Structural Optimization

Q. What modifications to the piperidine or pyridazine moieties enhance target selectivity?

- Methodological Answer :

Introduce electron-withdrawing groups (e.g., -CF) to the pyridazine ring to modulate electronic properties. Piperidine N-substitutions (e.g., 4-fluorobenzyl) can sterically hinder off-target binding. demonstrates how tetrahydrothiophene modifications improve selectivity for specific enzyme isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.